molecular formula C9H8BrN3O B1373569 [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248105-65-8

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1373569
CAS No.: 1248105-65-8
M. Wt: 254.08 g/mol
InChI Key: BRALENGVRFJXOC-UHFFFAOYSA-N
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Description

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to a methanol group.

Preparation Methods

The synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the “click” reaction, a copper-catalyzed azide-alkyne cycloaddition. This method is highly efficient and widely used in organic synthesis . The general synthetic route includes the following steps:

    Preparation of 2-bromoaniline: This is achieved by bromination of aniline.

    Formation of 2-bromo-phenyl azide: The 2-bromoaniline is converted to its corresponding azide.

    Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Methanol Addition: The final step involves the addition of a methanol group to the triazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol include:

    [1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    [1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

    [1-(2-Iodophenyl)-1H-1,2,3-triazol-4-yl]methanol: Iodine substitution can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(2-bromophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRALENGVRFJXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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